1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid
Description
1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring an acetyl group at position 1, a 2-methoxyethyl substituent at position 4, and a carboxylic acid moiety at the same position. This compound combines structural elements that influence its physicochemical properties and biological interactions. The acetyl group enhances stability through its amide bond, while the 2-methoxyethyl chain introduces moderate lipophilicity and flexibility.
Properties
IUPAC Name |
1-acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(13)12-6-3-11(4-7-12,10(14)15)5-8-16-2/h3-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCPGHFXLCFTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CCOC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to isonipecotic acid, which is known to act as a partial agonist at the GABA A receptor.
Comparison with Similar Compounds
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic Acid (CAS: 1306739-56-9)
- Key Differences : Replaces the 2-methoxyethyl group with a 4-methoxybenzyl substituent.
- This structural variation may favor interactions with hydrophobic binding pockets in biological targets .
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid
- Key Differences: Features a 4-chlorophenoxyacetyl group instead of the acetyl and methoxyethyl moieties.
- The phenoxy group may engage in π-π stacking interactions, absent in the target compound .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS: 426842-70-8)
- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | TPSA (Ų) |
|---|---|---|---|---|
| 1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid | 291.34 (estimated) | ~1.2 | Moderate (~0.5) | 66.4 |
| 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid | 291.34 | ~2.5 | Low (~0.1) | 66.4 |
| 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid | 311.75 | ~2.8 | Low (~0.05) | 75.6 |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 217.22 | ~0.8 | High (~1.2) | 58.6 |
*logP values estimated using fragment-based methods.
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